Bienvenue dans la boutique en ligne BenchChem!

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

Xanthine oxidase Hyperuricemia Gout

This synthetic small molecule combines a xanthene-9-carboxamide core with a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine moiety, achieving sub-nanomolar XO inhibition (IC50 = 0.520 nM). The distinct chemotype is orthogonal to purine-like inhibitors (allopurinol, febuxostat), offering a unique scaffold for structure-based drug design targeting hyperuricemia and gout. Buyers should select this compound for comparative biochemical studies where extreme in vitro potency and scaffold novelty are critical parameters.

Molecular Formula C21H15N5O2
Molecular Weight 369.384
CAS No. 1797611-33-6
Cat. No. B2992898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide
CAS1797611-33-6
Molecular FormulaC21H15N5O2
Molecular Weight369.384
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=CC(=NC=N4)N5C=CC=N5
InChIInChI=1S/C21H15N5O2/c27-21(25-18-12-19(23-13-22-18)26-11-5-10-24-26)20-14-6-1-3-8-16(14)28-17-9-4-2-7-15(17)20/h1-13,20H,(H,22,23,25,27)
InChIKeyZNWOZVFWDQGLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide (1797611-33-6): Key Compound Properties for Procurement Consideration


N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide is a synthetic small molecule combining a xanthene scaffold with a pyrazole-substituted pyrimidine linked via a carboxamide bond . It has been identified as a xanthine oxidase inhibitor, with inhibitory activity reported in the sub-nanomolar range (IC50 = 0.520 nM) . This compound is primarily referenced in patent literature as a representative structure in a series of xanthine oxidase inhibitors aimed at managing hyperuricemia and gout . However, publicly available primary research articles detailing its full pharmacological characterization remain limited, making procurement decisions reliant on the specific reported in vitro potency data and the synthetic tractability of the xanthene-pyrazolo-pyrimidine scaffold .

Why Generic Substitution of N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide is High-Risk


Xanthine oxidase inhibitors vary dramatically in potency and selectivity depending on the heterocyclic scaffold and substitution pattern . The target compound's unique combination of a xanthene-9-carboxamide with a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core is not commonly found in commercially available analogs. Simple replacement with other xanthene-based inhibitors (e.g., N-hydroxy-9H-xanthene-9-carboxamide derivatives targeting HDACs) or with other pyrazolo-pyrimidine XO inhibitors (e.g., allopurinol, febuxostat) would result in a different pharmacological profile, as even minor structural changes in the linker or heterocycle can shift potency by orders of magnitude . Furthermore, the specific synthetic route to this scaffold may impact yield, purity, and cost, making direct substitution of the compound without comparable analytical characterization a significant procurement risk.

Quantitative Differentiation Evidence for N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide vs. Comparator Xanthine Oxidase Inhibitors


In Vitro Xanthine Oxidase Inhibition Potency: Target Compound vs. Allopurinol and Febuxostat

The target compound demonstrates an IC50 of 0.520 nM against xanthine oxidase in a fluorescence-based assay . This is considerably more potent than the clinically used xanthine oxidase inhibitors allopurinol (IC50 ≈ 7,000 nM) and febuxostat (IC50 ≈ 10 nM) when compared across published values . The target compound's potency is of a similar order to the most potent known XO inhibitor, topiroxostat (IC50 ≈ 2 nM), yet its distinct xanthene-pyrazolo-pyrimidine scaffold may offer different selectivity and pharmacokinetic properties that remain to be fully characterized .

Xanthine oxidase Hyperuricemia Gout

Scaffold-Based Selectivity: Xanthene-9-Carboxamide vs. Other Heterocyclic XO Inhibitors

The target compound's xanthene-9-carboxamide moiety is structurally distinct from the isocytosine-based core found in many Piramal-disclosed XO inhibitors . While no direct selectivity panel data is available for this compound, xanthene derivatives have been reported to interact with other enzymes (e.g., HDACs) with high potency . This implies that the xanthene scaffold may confer a unique selectivity fingerprint that distinguishes the target compound from isocytosine-derived XO inhibitors, which typically exhibit selectivity over HDACs . Researchers seeking a chemotype orthogonal to isocytosine-based XO inhibitors may find the xanthene-pyrazolo-pyrimidine scaffold strategically valuable.

Structure-Activity Relationship Selectivity Chemotype

Cellular Uptake Profiles: Target Compound vs. BDBM499680 (URAT1 Inhibitor) as a Proxy for Xanthene-Xanthine Oxidase Inhibitor Comparisons

A related compound in the xanthene-pyrazolo-pyrimidine series (BDBM499680, a URAT1 inhibitor) exhibited an IC50 of 2,300 nM in a cellular URAT1 uptake assay using stably transfected URAT-1/CHO cells . Although this data pertains to a different target (URAT1 vs. xanthine oxidase) and compound, it demonstrates that the xanthene scaffold can engage membrane transporters in a cellular context. The target compound, with its sub-nanomolar XO IC50, may have different cellular permeability and transporter interactions, but no data is available to confirm this. This lack of cellular data represents a key evidence gap .

Urate transport URAT1 Cellular pharmacology

Best-Fit Application Scenarios for Procuring N-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide Based on Evidence


Lead Discovery for Ultra-Potent Xanthine Oxidase Inhibitors

The sub-nanomolar XO IC50 (0.520 nM) positions this compound as a high-potency starting point for structure-based drug design programs targeting hyperuricemia and gout . It is suitable for use as a reference compound in biochemical XO inhibition assays and for molecular docking studies aimed at understanding the binding mode of xanthene-based inhibitors .

Chemical Biology Probe Development Requiring Scaffold Orthogonality

Researchers needing a XO inhibitor chemotype orthogonal to the widely used isocytosine and purine-like inhibitors may select this compound to minimize off-target effects associated with those scaffolds . Its distinct xanthene-pyrazolo-pyrimidine structure offers a unique starting point for probe development, although selectivity profiling remains to be performed .

Comparative Pharmacology Studies with Approved XO Inhibitors

The compound's extreme potency relative to allopurinol and febuxostat (13,461-fold and 19-fold more potent, respectively) makes it a valuable tool for comparative biochemical studies aimed at understanding the relationship between in vitro potency and in vivo efficacy . Such studies can help benchmark novel inhibitors against the existing therapeutic armamentarium.

Quote Request

Request a Quote for N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.